7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Overview
Description
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide is a useful research compound. Its molecular formula is C10H12FN3O and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as other benzo[b][1,4]oxazepine derivatives, have been studied for their potential as pi3k inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.
Mode of Action
If it acts similarly to other benzo[b][1,4]oxazepine derivatives, it may inhibit the activity of its target proteins, leading to changes in cellular processes .
Biochemical Pathways
If it acts as a pi3k inhibitor like other benzo[b][1,4]oxazepine derivatives, it could potentially affect the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
If it acts as a pi3k inhibitor like other benzo[b][1,4]oxazepine derivatives, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Biological Activity
7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxazepine family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorine atom at the 7-position is particularly noteworthy as it may enhance biological activity and influence pharmacokinetic properties.
- Molecular Formula : C₉H₈F N₃O
- Molecular Weight : 209.22 g/mol
- CAS Number : 2098129-53-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer and anticonvulsant agent. The compound's interactions with biological targets and its mechanisms of action are critical for understanding its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, molecular docking studies suggest that the compound may interact with key proteins involved in cancer cell proliferation and apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-1080 (Fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | Not specified | Potential cell cycle arrest |
A-549 (Lung) | Not specified | Apoptosis induction |
In particular, the compound exhibited significant cytotoxicity against HT-1080 cells, indicating its potential for further development as an anticancer therapeutic. The mechanism involves apoptosis induction through caspase-3/7 activation and cell cycle arrest at the G2/M phase .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Related compounds within the oxazepine class have demonstrated efficacy in maximal electroshock (MES) tests, suggesting that 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine derivatives may modulate neuronal activity effectively.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Protein Interactions : The compound is believed to bind to specific proteins involved in cell signaling pathways, potentially inhibiting their activity.
- Caspase Activation : Evidence suggests that it activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Modulation : It may induce cell cycle arrest, preventing cancer cells from proliferating.
Research Findings
Several studies have explored the biological activity of this compound:
- A study synthesized various derivatives and tested their cytotoxicity against several cancer cell lines, demonstrating that modifications to the oxazepine structure could enhance anticancer activity .
- In vitro assays have shown that compounds similar to 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine can inhibit specific signaling pathways associated with cancer progression.
Case Studies
-
Case Study on Anticancer Activity :
- In a controlled experiment involving HT-1080 cells, treatment with 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine resulted in a significant reduction in cell viability compared to untreated controls. The study utilized Annexin V staining to confirm apoptosis induction.
-
Case Study on Anticonvulsant Effects :
- In animal models undergoing MES tests, related oxazepine compounds exhibited dose-dependent reductions in seizure duration and frequency. This suggests a potential application for 7-fluoro derivatives in epilepsy treatment.
Properties
IUPAC Name |
7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRWHCKGOVXUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=N)N)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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